1-(tert-Butyl) 4-methyl 4-hydroxy-3-methylpiperidine-1,4-dicarboxylate
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Overview
Description
1-(tert-Butyl) 4-methyl 4-hydroxy-3-methylpiperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C13H23NO5 and a molecular weight of 273.33 g/mol . This compound is characterized by its piperidine ring, which is substituted with tert-butyl, methyl, and hydroxy groups, as well as two carboxylate groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(tert-Butyl) 4-methyl 4-hydroxy-3-methylpiperidine-1,4-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate.
Reaction Conditions: The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-(tert-Butyl) 4-methyl 4-hydroxy-3-methylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles to form different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases.
Scientific Research Applications
1-(tert-Butyl) 4-methyl 4-hydroxy-3-methylpiperidine-1,4-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 4-methyl 4-hydroxy-3-methylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(tert-Butyl) 4-methyl 4-hydroxy-3-methylpiperidine-1,4-dicarboxylate can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C13H23NO5 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-hydroxy-3-methylpiperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-9-8-14(11(16)19-12(2,3)4)7-6-13(9,17)10(15)18-5/h9,17H,6-8H2,1-5H3 |
InChI Key |
GHDYGFSKQGMGKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1(C(=O)OC)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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